molecular formula C13H20ClNO2 B14714252 Propiophenone, 2'-(2-(dimethylamino)ethoxy)-, hydrochloride CAS No. 20808-94-0

Propiophenone, 2'-(2-(dimethylamino)ethoxy)-, hydrochloride

Cat. No.: B14714252
CAS No.: 20808-94-0
M. Wt: 257.75 g/mol
InChI Key: ZRLDESDACJRMML-UHFFFAOYSA-N
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Description

Propiophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride is a chemical compound with the molecular formula C15H24ClNO2. It is a derivative of propiophenone, characterized by the presence of a dimethylaminoethoxy group attached to the phenyl ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol under reflux conditions. The resulting product is then purified through recrystallization using ethanol and acetone .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles, such as halides and amines, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Propiophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propiophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its binding to receptors and enzymes, leading to various biological effects. The compound can modulate the activity of ion channels and neurotransmitter receptors, which contributes to its pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

  • Propiophenone, 2’-(2-(diethylamino)ethoxy)-, hydrochloride
  • 3-(Dimethylamino)propiophenone hydrochloride
  • 2-(Ethylamino)propiophenone hydrochloride

Uniqueness

Propiophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride is unique due to the presence of the dimethylaminoethoxy group, which imparts specific chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound in various research applications .

Properties

CAS No.

20808-94-0

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

1-[2-[2-(dimethylamino)ethoxy]phenyl]propan-1-one;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-4-12(15)11-7-5-6-8-13(11)16-10-9-14(2)3;/h5-8H,4,9-10H2,1-3H3;1H

InChI Key

ZRLDESDACJRMML-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC=C1OCCN(C)C.Cl

Origin of Product

United States

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